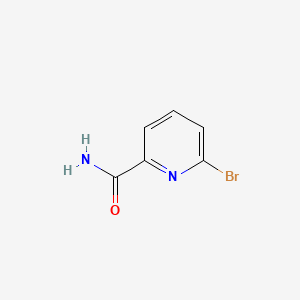

6-Bromopicolinamide

Description

Nomenclature and Synonyms of 6-Bromopicolinamide

The systematic naming and various synonyms of this compound are crucial for its identification in scientific literature and chemical databases. The IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 6-bromopyridine-2-carboxamide . nih.gov This name precisely describes the molecular structure: a pyridine (B92270) ring with a bromine atom at the 6th position and a carboxamide group at the 2nd position.

In addition to its formal IUPAC name, this compound is known by several synonyms. These alternative names are frequently encountered in commercial and research contexts. Common synonyms include:

6-Bromo-2-pyridinecarboxamide cymitquimica.com

6-Bromopyridine-2-carboxylic acid amide nih.gov

2-Pyridinecarboxamide, 6-bromo- nih.govcymitquimica.com

Picolinamide (B142947), 6-bromo- cymitquimica.com

The use of these synonyms is widespread, and a comprehensive understanding of them is essential for researchers to effectively search for and identify this compound in various chemical catalogs and scientific publications.

Interactive Data Table: Nomenclature and Identifiers

| Identifier Type | Value |

| IUPAC Name | 6-bromopyridine-2-carboxamide |

| Synonyms | 6-Bromo-2-pyridinecarboxamide, 6-Bromopyridine-2-carboxylic acid amide, 2-Pyridinecarboxamide, 6-bromo- |

| CAS Number | 25194-52-9 |

| Molecular Formula | C6H5BrN2O |

| InChI Key | HWRUOHMDYQEWOD-UHFFFAOYSA-N |

Chemical Classification within Pyridine Derivatives and Heterocyclic Compounds

This compound belongs to the broad class of heterocyclic compounds . chembk.com Specifically, it is a derivative of pyridine , which is a six-membered aromatic ring containing one nitrogen atom. cdhfinechemical.com The presence of the nitrogen atom in the ring imparts unique chemical properties to pyridine and its derivatives, distinguishing them from their carbocyclic analog, benzene.

The compound can be further classified as a halopyridine , due to the presence of the bromine atom. The bromine atom significantly influences the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions. Additionally, the presence of the carboxamide functional group (-CONH2) classifies it as an amide . cymitquimica.com This functional group is pivotal to its role in many synthetic pathways, particularly in the formation of larger, more complex molecules.

Significance of this compound as a Building Block in Organic Synthesis

The utility of this compound as a building block in organic synthesis is well-established. chembk.comchem-space.com Its bifunctional nature, possessing both an electrophilic pyridine ring (activated by the bromine atom) and a nucleophilic amide group, allows for a diverse range of chemical transformations. This versatility makes it a sought-after starting material or intermediate in the construction of more complex molecular architectures.

Role in the Synthesis of Pharmaceutical Intermediates

A primary application of this compound is in the synthesis of pharmaceutical intermediates . chembk.combldpharm.com The picolinamide scaffold is present in a number of biologically active molecules, and the bromo-substituent provides a convenient handle for further chemical modification. For instance, the bromine atom can be displaced or used in cross-coupling reactions to introduce new functional groups or link to other molecular fragments, a key strategy in the assembly of active pharmaceutical ingredients (APIs). google.combeilstein-journals.org

Research has demonstrated the use of this compound and related structures in the synthesis of various compounds with potential therapeutic applications. google.com The ability to readily modify the 6-position of the picolinamide core allows for the systematic exploration of structure-activity relationships, a fundamental aspect of drug discovery.

Applications in the Synthesis of Dyes and Pesticides

Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of other commercially relevant chemicals, including dyes and pesticides . chembk.com The structural features that make it valuable in medicinal chemistry, namely the reactive pyridine ring and the amide functionality, are also advantageous in the design and synthesis of these materials. The chromophoric properties of pyridine-containing compounds can be tuned by the introduction of various substituents, a process facilitated by starting with a versatile building block like this compound.

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromopyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-5-3-1-2-4(9-5)6(8)10/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWRUOHMDYQEWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620853 | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25194-52-9 | |

| Record name | 6-Bromo-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25194-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromopyridine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 Bromopicolinamide and Its Derivatives

Established Synthetic Routes for 6-Bromopicolinamide

The direct synthesis of this compound is most reliably achieved through the amidation of a 6-bromopicolinic acid precursor.

A well-documented route to this compound involves a two-step process starting from 6-bromopicolinic acid. google.com The first step is the conversion of 6-bromopicolinic acid into its more reactive acid chloride derivative, 6-bromopicolinoyl chloride. google.com This is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl₂) in a suitable solvent like toluene (B28343) and heating the mixture to reflux. google.com

Once the 6-bromopicolinoyl chloride is formed and isolated, it is then reacted with ammonia (B1221849) to form the final amide product. google.com In a typical procedure, a solution of 6-bromopicolinoyl chloride in a solvent such as tetrahydrofuran (B95107) (THF) is added dropwise to a stirred solution of aqueous ammonia (NH₃·H₂O) at a reduced temperature, often 0°C, to control the reaction's exothermicity. google.com This reaction yields this compound, which can then be isolated. google.com

A general method for the synthesis of pyridine (B92270) carboxamides involves the reaction of a bromopyridine with dimethylformamide (DMF). While this approach is noted as a potential pathway for producing compounds like this compound, detailed, specific procedures for this particular conversion are not as extensively documented in the scientific literature as the acid chloride route.

Synthesis from 6-Bromopicolinoyl Chloride and Ammonia

Advanced Synthetic Strategies for Derivatization

The this compound scaffold serves as a versatile platform for creating a diverse library of chemical derivatives. Advanced strategies focus on either forming new amide bonds from the parent carboxylic acid or functionalizing the bromine-substituted position on the pyridine ring.

The most direct method for creating N-substituted derivatives is through the amide coupling of 6-bromopicolinic acid with a wide variety of primary or secondary amines. google.comnih.gov This approach generates a new amide bond, attaching a desired functional group to the carboxamide moiety. google.com The reaction requires the use of a coupling reagent to activate the carboxylic acid, facilitating its reaction with the amine. nih.gov

Modern peptide coupling reagents are highly efficient for the synthesis of picolinamide (B142947) derivatives. iris-biotech.de Reagents such as PyBOP (Benzotriazol-1-yloxytripyrrolidinophosphonium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently employed due to their high efficiency and ability to minimize side reactions. nih.govthieme-connect.de HBTU, a close analogue of HATU, is also commonly used. google.com These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the amine nucleophile. nih.gov The reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the acid formed during the reaction. google.comnih.gov

For instance, N-(2-(1H-indol-3-yl)ethyl)-6-bromopicolinamide was synthesized by coupling 6-bromopicolinic acid with tryptamine (B22526) using PyBOP as the coupling reagent. nih.gov Similarly, various amines, including cyclohexylamine (B46788) and 4-methylpiperidine, have been successfully coupled with 6-bromopicolinic acid using HBTU in acetonitrile. google.com

Table 1: Examples of Amide Coupling Reactions with 6-Bromopicolinic Acid

| Amine | Coupling Reagent | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Tryptamine | PyBOP | Triethylamine (TEA) | Dimethylformamide (DMF) | 49% | nih.gov |

| Cyclohexylamine | HBTU | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | 94% | google.com |

| 4-Methylpiperidine | HBTU | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | 97% | google.com |

| 2-Adamantylamine HCl | HBTU | N,N-Diisopropylethylamine (DIPEA) | Acetonitrile | 73% | google.com |

The bromine atom on the pyridine ring of this compound derivatives serves as a key functional handle for metal-catalyzed cross-coupling reactions. wikipedia.orgeie.grwiley-vch.de These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 6-position of the pyridine ring, providing a powerful tool for extensive functionalization. wikipedia.orgeie.gr

The Buchwald-Hartwig amination is a prominent example of a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. organic-chemistry.orgorganic-chemistry.orgnumberanalytics.com This reaction couples an aryl halide (like a this compound derivative) with an amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.orgsigmaaldrich.com For example, N-(adamantan-2-yl)-6-bromopicolinamide has been reacted with 1-(4-methoxyphenyl)piperazine (B173029) using a catalyst system composed of Pd₂(dba)₃ (a palladium source) and Xantphos (a ligand), with sodium tert-butoxide as the base in toluene, to yield the corresponding 6-amino-substituted picolinamide derivative. google.com Other cross-coupling reactions, such as the Suzuki reaction, which forms carbon-carbon bonds, are also widely applicable to aryl bromides, further expanding the synthetic possibilities. wikipedia.orgkochi-tech.ac.jpmasterorganicchemistry.com

Table 2: Example of Buchwald-Hartwig Cross-Coupling Reaction

| Substrate | Amine | Catalyst | Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|---|

| N-(adamantan-2-yl)-6-bromopicolinamide | 1-(4-Methoxyphenyl)piperazine | Pd₂(dba)₃ | Xantphos | Sodium tert-butoxide | Toluene | google.com |

Sonogashira Coupling for Alkynyl Moiety Incorporation

Radiofluorination of Bromopicolinamide Precursors for PET Probes

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radiolabeled probes. The radioisotope fluorine-18 (B77423) (¹⁸F) is a commonly used positron emitter due to its favorable decay properties. The synthesis of ¹⁸F-labeled picolinamide derivatives as PET probes for imaging, for instance malignant melanoma, often starts from bromopicolinamide precursors.

The radiofluorination is typically achieved through a direct nucleophilic substitution of the bromo group with no-carrier-added ¹⁸F-fluoride. This reaction is often performed at elevated temperatures in the presence of a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), and a base like potassium carbonate. The resulting ¹⁸F-labeled picolinamide probes can be purified by techniques like reversed-phase high-performance liquid chromatography (RP-HPLC).

Several ¹⁸F-picolinamide-based PET probes have been developed using this methodology, demonstrating excellent tumor imaging contrast in preclinical studies. The radiochemical yields and specific activities of these probes can vary depending on the specific precursor and reaction conditions. For example, the radiosynthesis of ¹⁸F-labeled probes ¹⁸F-1, ¹⁸F-2, and ¹⁸F-3 from their respective bromo-precursors resulted in non-decay corrected radiochemical yields of 24.5 ± 6.7%, 9.5 ± 1.9%, and 21.5 ± 15.5%, respectively. These probes were produced with high radiochemical purity (>95%). Another study reported radiochemical yields of 10-20% (decay-corrected) for similar probes.

Table 4: Summary of Radiofluorination of Bromopicolinamide Precursors

| Probe | Precursor | Radiochemical Yield (non-decay corrected) | Radiochemical Purity | Reference |

| ¹⁸F-1 | Bromo-precursor 4 | 24.5 ± 6.7% | >95% | |

| ¹⁸F-2 | Bromo-precursor 5 | 9.5 ± 1.9% | >95% | |

| ¹⁸F-3 | Bromo-precursor 6 | 21.5 ± 15.5% | >95% | |

| ¹⁸F-P3BZA | Bromopicolinamide precursor | 10-20% (decay corrected) | >98% |

Coordination Chemistry of 6 Bromopicolinamide and Its Ligands

6-Bromopicolinamide as a Ligand in Metal Complexes

This compound and its related picolinamide (B142947) structures are versatile ligands in coordination chemistry. whiterose.ac.uk The picolinamide framework features a pyridine (B92270) ring and an amide group, both of which contain potential donor atoms (nitrogen and oxygen). This structure allows it to act as a bidentate ligand, forming stable chelate rings with a central metal ion. tandfonline.comiucr.org The electronic properties and steric profile of the ligand can be tuned by substituents on the pyridine ring, such as the bromo group at the 6-position, which can influence the stability and reactivity of the resulting metal complex.

Picolinamide-based ligands can coordinate to metal centers in different modes, primarily acting as bidentate chelators. tandfonline.com The specific mode of coordination can be influenced by factors such as the metal ion, reaction conditions, and the substitution pattern on the ligand itself. tandfonline.comrsc.org The two principal coordination modes are:

N,N-Coordination: In this mode, the ligand binds to the metal center through the nitrogen atom of the pyridine ring and the deprotonated nitrogen atom of the amide group. nih.govutb.edu.bnresearchgate.net This forms a five-membered chelate ring. This binding mode is often observed when the ligand is deprotonated, acting as an anionic ligand. acs.orgnih.gov

N,O-Coordination: Alternatively, the ligand can coordinate through the pyridyl nitrogen atom and the oxygen atom of the amide carbonyl group. nih.govutb.edu.bnresearchgate.net This also results in the formation of a stable five-membered metallacycle. This mode typically occurs when the picolinamide acts as a neutral ligand. acs.orgnih.gov

In several documented ruthenium and rhodium complexes, both coordination modes are present simultaneously, with one picolinamide ligand binding in an (N,N) fashion as an anionic ligand and a second, neutral picolinamide ligand coordinating via the (N,O) mode. nih.govutb.edu.bnacs.orguea.ac.uk

Synthesis and Characterization of Metal-Picolinamide Complexes

The synthesis of metal complexes with picolinamide ligands generally involves the reaction of a suitable metal precursor, such as a metal halide salt, with the picolinamide ligand in an appropriate solvent. nih.govuea.ac.uk The characterization of these complexes relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and single-crystal X-ray diffraction to confirm their structure and bonding. uea.ac.uknih.govacs.org

A series of bis-picolinamide ruthenium(III) dihalide complexes with the general formula [RuX₂L₂] (where X = Cl or I, and L = picolinamide) have been synthesized and characterized. nih.govutb.edu.bn The synthesis typically involves reacting a ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) with two equivalents of the respective picolinamide ligand in a solvent like ethanol, followed by heating under reflux. nih.govbrad.ac.uk

The resulting dichloride complexes can then undergo a halide exchange reaction. By treating the [RuCl₂L₂] complex with an excess of potassium iodide (KI), the corresponding diiodide complexes, [RuI₂L₂], can be formed. nih.govutb.edu.bn This exchange has been shown to have a significant impact on the geometry of the final complex. nih.govutb.edu.bn

Analogous rhodium(III) dihalide complexes, [RhX₂(L)(LH)] (where X = Cl or I), have been prepared using N-substituted picolinamide ligands. acs.orguea.ac.uk The synthesis involves the reaction of rhodium(III) chloride trihydrate (RhCl₃·3H₂O) with two equivalents of the picolinamide ligand in ethanol. uea.ac.uk The addition of a base, such as triethylamine (B128534), facilitates the deprotonation of one of the ligands, leading to a complex where one ligand is anionic (L) and the other is neutral (LH). uea.ac.uk

Similar to the ruthenium series, the dichloride rhodium complexes can be converted to their diiodide counterparts via a halide exchange reaction with potassium iodide. researchgate.netacs.orguea.ac.uk This transformation often leads to a single, stable isomeric form of the complex. acs.orguea.ac.uk

Ruthenium Dihalide Complexes

Structural Characterization of Coordination Compounds

For octahedral complexes of the type [MX₂L₂], where two picolinamide ligands (L) and two halide ligands (X) are coordinated to a central metal (M), several geometric isomers can exist. X-ray crystallography has been instrumental in identifying these isomers in ruthenium and rhodium picolinamide complexes. whiterose.ac.uk

Structural studies have revealed that the dichloride complexes often exist as a mixture of isomers. whiterose.ac.uknih.govutb.edu.bn However, upon halide exchange to the diiodide analogues, a notable shift towards a single, more stable isomer is frequently observed. nih.govutb.edu.bnacs.orguea.ac.uk The identified geometries include:

cis-cis-cis: In this arrangement, the two halide ligands are cis to each other, the two pyridyl nitrogen donors are cis, and the two N/O donors from the amide groups are also cis.

cis-trans-cis: This isomer features cis-halides, trans-pyridyl donors, and cis-N/O donors.

trans-trans-trans: Here, all respective pairs of ligands (halides, pyridyl nitrogens, and amide N/O donors) are positioned trans to one another. whiterose.ac.uk

Research on rhodium and ruthenium dihalide complexes shows that while the dichloride versions can be a mixture of cis and trans isomers, the diiodide complexes exist exclusively as single, stable trans isomers. nih.govutb.edu.bnacs.orguea.ac.uk This isomeric purity is a significant finding, as the geometry of a complex can profoundly influence its chemical and physical properties.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structures of this compound coordination complexes in solution. Both ¹H and ¹³C NMR provide detailed information about the ligand framework and its coordination to a metal center. magritek.comrsc.orgbhu.ac.in

Upon coordination, characteristic shifts in the signals of the picolinamide protons and carbons are observed. The protons on the pyridine ring and the amide (-CONH₂) group are particularly sensitive to the coordination environment. asianpubs.org The change in the chemical shift of these protons upon complexation can confirm the involvement of the pyridyl nitrogen and the amide oxygen or nitrogen in metal binding. For instance, a downfield shift of the aromatic protons is often indicative of coordination. asianpubs.org

¹³C NMR spectroscopy offers direct insight into the carbon skeleton of the ligand. magritek.combhu.ac.in Changes in the chemical shifts of the pyridyl carbons and the carbonyl carbon of the amide group provide strong evidence of coordination. The magnitude of these shifts can sometimes give an indication of the strength of the metal-ligand bond.

In more complex systems, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence) can be employed to establish through-bond and through-space connectivities, respectively. These techniques are crucial for unambiguously assigning all proton and carbon signals, especially for larger or more intricate coordination complexes.

Paramagnetic metal complexes of this compound present a unique challenge for NMR analysis due to significant line broadening and large chemical shift ranges. libretexts.org However, in some cases, these paramagnetic shifts can provide valuable structural information, such as metal-nucleus distances.

Table 1: Representative NMR Data for this compound and its Complexes

| Compound/Complex | Nucleus | Chemical Shift (δ, ppm) | Key Observations |

| This compound | ¹H | Amide protons, Pyridyl protons | Reference spectrum for uncoordinated ligand |

| [M(this compound)n]X | ¹H | Shifted amide and pyridyl proton signals | Indicates coordination to metal 'M' |

| This compound | ¹³C | Carbonyl carbon, Pyridyl carbons | Reference spectrum for uncoordinated ligand |

| [M(this compound)n]X | ¹³C | Shifted carbonyl and pyridyl carbon signals | Confirms coordination and provides electronic information |

UV-Vis Spectroscopy for Solution Studies

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions in this compound and its metal complexes in solution. ubbcluj.rolibretexts.org The electronic spectrum of the free ligand typically exhibits absorption bands in the UV region corresponding to π → π* and n → π* transitions within the pyridine ring and the amide chromophore. researchgate.netbath.ac.uk

Upon coordination to a metal ion, several changes in the electronic spectrum can occur:

Ligand-Based Transitions: The π → π* and n → π* transitions of the this compound ligand are often shifted in energy (either to higher or lower wavelengths, known as hypsochromic or bathochromic shifts, respectively). researchgate.net These shifts are a direct consequence of the ligand coordinating to the metal center, which alters the energy levels of the molecular orbitals involved in the transitions.

d-d Transitions: For transition metal complexes, new absorption bands may appear in the visible region of the spectrum. lew.rolibretexts.org These bands arise from the excitation of electrons between d-orbitals of the metal ion that have been split in energy by the ligand field. The position, intensity, and number of these d-d bands provide valuable information about the geometry of the coordination sphere (e.g., octahedral, tetrahedral, square planar) and the strength of the ligand field. lew.rolibretexts.org

Charge-Transfer (CT) Transitions: Intense absorption bands, often much stronger than d-d transitions, can arise from charge-transfer processes. libretexts.orguomustansiriyah.edu.iq These can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions, depending on the relative energies of the metal and ligand orbitals. libretexts.orguomustansiriyah.edu.iq LMCT bands involve the excitation of an electron from a ligand-based orbital to a metal-based orbital, while MLCT bands involve the opposite process.

By analyzing the changes in the UV-Vis spectrum upon complex formation, researchers can confirm coordination, study the stoichiometry of the complex through titrations, and gain insights into the electronic structure and coordination environment of the metal ion. ubbcluj.ro

Table 2: Typical Electronic Transitions in this compound Complexes

| Transition Type | Wavelength Range | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |

| π → π | UV region | High | Intra-ligand transition within the aromatic system. |

| n → π | UV region | Moderate | Intra-ligand transition involving non-bonding electrons. |

| d-d | Visible region | Low | Electronic transition between metal d-orbitals. libretexts.org |

| Charge Transfer (CT) | UV-Visible region | Very High | Electron transfer between metal and ligand orbitals. libretexts.orguomustansiriyah.edu.iq |

Theoretical and Computational Studies in Coordination Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become powerful tools for complementing experimental studies of this compound coordination complexes. nih.govmdpi.comekb.eg These methods allow for the detailed investigation of molecular structures, bonding, and electronic properties. nih.govmdpi.com

Geometry Optimization: DFT calculations can be used to predict the three-dimensional structure of this compound complexes. mdpi.comekb.eg By optimizing the geometry, researchers can obtain theoretical bond lengths and angles, which can be compared with experimental data from X-ray crystallography if available. This is particularly useful for predicting the coordination geometry around the metal center.

Electronic Structure Analysis: Computational methods provide a wealth of information about the electronic structure of these complexes. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can reveal the nature of the frontier orbitals and provide insights into the reactivity and electronic transitions of the complex. analis.com.my The energy gap between the HOMO and LUMO is an important parameter related to the chemical stability of the molecule.

Spectroscopic Predictions: A significant application of computational chemistry is the prediction of spectroscopic properties. biointerfaceresearch.com Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of this compound complexes, helping to assign the experimentally observed absorption bands to specific electronic transitions (e.g., d-d, LMCT, MLCT). analis.com.my Furthermore, NMR chemical shifts can be calculated and compared with experimental data to aid in structural elucidation.

Thermodynamic Parameters: DFT calculations can also be used to determine thermodynamic parameters such as binding energies, which provide a measure of the stability of the metal-ligand bond. nih.gov These calculations can help in understanding the factors that influence the formation and stability of different coordination complexes.

By integrating theoretical calculations with experimental results, a more comprehensive understanding of the coordination chemistry of this compound can be achieved.

Table 3: Key Parameters from Computational Studies of Coordination Complexes

| Parameter | Method | Information Provided |

| Optimized Geometry | DFT | Bond lengths, bond angles, coordination geometry. mdpi.com |

| HOMO-LUMO Gap | DFT | Electronic stability, reactivity. analis.com.my |

| Calculated UV-Vis Spectrum | TD-DFT | Assignment of electronic transitions. analis.com.my |

| Binding Energy | DFT | Stability of the metal-ligand bond. nih.gov |

Pharmacological and Biological Research Applications of 6 Bromopicolinamide Derivatives

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the process of discovering and developing new drugs often begins with a "hit" compound, which is then refined through a process called lead optimization to improve its therapeutic properties. biobide.comnih.gov This phase involves synthesizing and testing numerous analogs to establish clear structure-activity relationships (SAR), ultimately leading to a candidate drug with enhanced potency, selectivity, and pharmacokinetic characteristics. biobide.comsk.ru The 6-bromopicolinamide framework and its isomers are frequently employed as starting materials or key intermediates in this process.

Lead optimization is a critical phase in drug discovery where an initial hit compound is chemically modified to produce a more promising "lead" candidate. biobide.comdndi.org This iterative process focuses on enhancing properties such as biological activity, selectivity, solubility, and metabolic stability. biobide.com A core strategy in lead optimization is the generation of analog series, where a common chemical scaffold is systematically decorated with different substituents to explore its chemical and biological potential. nih.gov

A notable example involves the use of 5-bromopicolinamide, an isomer of this compound, in the development of positive allosteric modulators (PAMs) for the metabotropic glutamate (B1630785) receptor 5 (mGlu5), a target for neurological disorders. nih.gov Researchers synthesized a series of analogs by using 5-bromopicolinamide as a key intermediate. nih.gov The bromine atom on the picolinamide (B142947) core provided a reactive site for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, allowing for the introduction of various terminal acetylenes to generate a diverse library of compounds. nih.gov

Similarly, bromopicolinamide precursors have been instrumental in generating analog series for developing radiolabeled probes for positron emission tomography (PET) imaging. nih.gov In a campaign to create new imaging agents for malignant melanoma, a series of 18F-labeled picolinamides were synthesized from their corresponding bromopicolinamide precursors. nih.gov This approach allowed for the direct radiofluorination of the scaffold, yielding a set of probes that could be evaluated for their tumor-targeting capabilities. nih.gov

R-group replacement is a fundamental strategy in medicinal chemistry where specific substituents (R-groups) on a lead molecule are systematically exchanged to fine-tune its properties. nih.govcresset-group.com This method helps to identify which chemical modifications enhance biological activity, improve selectivity, or optimize pharmacokinetic profiles. cresset-group.com

In the development of mGlu5 PAMs, R-group replacement was used extensively. nih.gov Starting with a 5-bromopicolinamide core, scientists explored modifications in two main regions: the "western" aryl region and the "eastern" amide region. nih.gov By coupling different terminal acetylenes to the picolinamide core, they systematically varied the R-group at this position to study its effect on potency and allosteric agonism. nih.gov

Another example of this strategy is seen in the optimization of rebeccamycin (B1679247) analogs, which are topoisomerase I poisons with potential as anticancer agents. nih.gov Researchers introduced bromoacetyl and chloroacetyl substituents onto the core structure, expecting to increase interaction with DNA. nih.gov This specific R-group replacement, substituting a hydrogen with a halogenated acetyl group, was investigated to understand the role of the halogen atom in the compound's cytotoxicity. The study found that while the new analogs did not covalently bind to DNA as expected, the introduction of the bromoacetyl group on one derivative resulted in the most cytotoxic compound synthesized in that series to date. nih.gov

Lead Optimization and Analog Series Generation

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are the cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure correlates with its biological activity. gardp.orgcollaborativedrug.com By synthesizing and testing a series of related compounds, researchers can identify the key structural features—or pharmacophores—responsible for a molecule's effects on a biological target. oncodesign-services.com This knowledge allows chemists to design new molecules with improved potency, selectivity, and reduced toxicity. gardp.orgoncodesign-services.com

Even minor changes to a molecule's structure can lead to significant shifts in its biological profile. oncodesign-services.com The modification of substituents is a primary tool for probing these relationships. The presence and position of different atoms or functional groups can influence a compound's binding affinity, efficacy, and metabolic stability.

The influence of halogen substituents, for instance, has been a subject of detailed investigation. A study on cobalt bis(dicarbollide) derivatives explored the impact of substituting with fluorine, chlorine, bromine, and iodine on antimicrobial activity. rsc.org The results showed a clear correlation between the type of halogen and the biological effect, highlighting that a conscious design approach is crucial for optimizing activity. rsc.org

In a study focused on creating cytotoxic agents, a series of 6-bromoquinazoline-4(3H)-one derivatives were synthesized to evaluate their anticancer potential. nih.gov The structure-activity relationship analysis revealed that the nature of the substituent at the thiol position of the quinazoline (B50416) ring significantly affected the compound's potency against MCF-7 and SW480 cancer cell lines. nih.gov Specifically, compound 8a , which featured an aliphatic linker, was found to be the most potent. nih.gov

Table 1: SAR of 6-Bromoquinazoline (B49647) Derivatives Against Cancer Cell Lines This table shows the in vitro cytotoxic activity (IC₅₀ in µM) of synthesized 6-bromoquinazoline derivatives against two human cancer cell lines, MCF-7 (breast) and SW480 (colon), and one normal cell line, MRC-5 (lung fibroblast). Data is presented as mean ± SD.

| Compound | R-Group | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) | MRC-5 IC₅₀ (µM) |

| 8a | -(CH₂)₂CH₃ | 15.85 ± 3.32 | 17.85 ± 0.92 | 84.20 ± 1.72 |

| 8b | -CH₂CH(CH₃)₂ | 24.31 ± 2.65 | 32.74 ± 2.51 | >100 |

| 8c | -(CH₂)₄CH₃ | 19.50 ± 1.54 | 26.50 ± 1.78 | >100 |

| 8d | -benzyl | 34.25 ± 2.13 | 41.50 ± 2.45 | >100 |

| 8e | -4-chlorobenzyl | 29.50 ± 1.98 | 35.80 ± 2.01 | >100 |

| 8f | -4-fluorobenzyl | 31.70 ± 2.56 | 38.20 ± 2.22 | >100 |

| 8g | -4-methylbenzyl | 36.80 ± 2.89 | 44.10 ± 3.12 | >100 |

| 8h | -4-methoxybenzyl | 40.10 ± 3.15 | 48.60 ± 3.54 | >100 |

| Data sourced from BMC Chemistry. nih.gov |

In the pursuit of mGlu5 PAMs, researchers systematically explored the "eastern amide region" of their picolinamide-based compounds. nih.gov Starting with a 5-bromopicolinic acid intermediate, they used HATU-mediated amide bond formation to install a variety of amine groups. nih.gov This allowed for a detailed investigation into how changes in the amide substituent affected the compound's activity. For example, they discovered that while many modifications were well-tolerated, capping a tertiary carbinol as a methyl ether resulted in an inactive compound, demonstrating a sharp SAR cliff. nih.gov

Simultaneously, the "western aryl moiety" was diversified using Sonogashira coupling reactions on the 5-bromo-picolinamide intermediate. nih.gov By introducing different aryl and heteroaryl acetylenes, they could probe how modifications to this part of the molecule influenced potency and physicochemical properties, such as plasma protein binding. nih.gov This dual-pronged approach, modifying both the amide and aryl portions of the molecule, is a powerful method for comprehensively mapping the SAR of a chemical series. nih.gov

Impact of Substituent Modifications on Biological Activity

Preclinical Investigations of this compound Analogs

Preclinical investigations involve the testing of new drug candidates in non-human systems, such as cell cultures and animal models, to evaluate their efficacy and biodistribution before they can be considered for human trials. researchgate.net These studies are essential for understanding how a compound behaves in a complex biological environment.

A compelling example of preclinical investigation involves analogs derived from bromopicolinamide for PET imaging of malignant melanoma. nih.gov Researchers developed a series of 18F-labeled picolinamide probes and evaluated them in C57BL/6 mice bearing B16F10 melanoma tumors. nih.gov Noninvasive small animal PET imaging revealed that all tested probes provided excellent tumor contrast. nih.gov

Further biodistribution studies, where tissues are sampled directly to measure radiotracer accumulation, provided more detailed quantitative data. nih.gov The results showed that one probe, 18F-2 , exhibited significantly higher uptake in the tumor compared to the other analogs (18F-1 and 18F-3 ) and demonstrated favorable clearance from non-target tissues like muscle. nih.gov The low uptake of the radiotracer in bone indicated good in vivo stability against defluorination. nih.gov These findings identified 18F-2 as a highly promising candidate for clinical translation. nih.gov

Table 2: Biodistribution of 18F-Labeled Picolinamide Probes in Melanoma-Bearing Mice This table displays the uptake of three different radiolabeled picolinamide probes in various tissues of C57BL/6 mice bearing B16F10 tumors. Data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) ± standard deviation at 2 hours post-injection.

| Tissue | Probe 18F-1 (%ID/g) | Probe 18F-2 (%ID/g) | Probe 18F-3 (%ID/g) |

| Blood | 1.89 ± 0.44 | 2.55 ± 0.54 | 1.70 ± 0.38 |

| Heart | 1.25 ± 0.28 | 1.68 ± 0.31 | 1.12 ± 0.25 |

| Lung | 2.11 ± 0.51 | 2.89 ± 0.63 | 1.95 ± 0.47 |

| Liver | 3.45 ± 0.88 | 4.12 ± 0.95 | 2.99 ± 0.76 |

| Spleen | 1.55 ± 0.39 | 2.01 ± 0.48 | 1.42 ± 0.33 |

| Kidney | 4.56 ± 1.10 | 5.88 ± 1.32 | 4.21 ± 1.05 |

| Muscle | 0.89 ± 0.21 | 0.95 ± 0.23 | 0.85 ± 0.20 |

| Bone | 1.22 ± 0.30 | 1.35 ± 0.34 | 1.18 ± 0.29 |

| Brain | 0.21 ± 0.05 | 0.25 ± 0.06 | 0.19 ± 0.04 |

| Tumor | 8.66 ± 1.42 | 16.97 ± 3.28 | 9.29 ± 2.49 |

| Data sourced from the Journal of Medicinal Chemistry. nih.gov |

In Vitro Assays for Biological Activity

In vitro assays are fundamental in the initial stages of drug discovery, providing a controlled environment to assess the biological activity of new chemical entities. These assays are crucial for screening large numbers of compounds efficiently and for elucidating mechanisms of action before proceeding to more complex in vivo studies. For derivatives of this compound, these tests are primarily aimed at determining their potential as therapeutic agents by measuring their effects on cultured cells or specific microorganisms.

Cytotoxicity Screening in Cancer Cell Lines

Cytotoxicity screening is a primary in vitro method to evaluate the potential of chemical compounds as anticancer agents. scholarsresearchlibrary.com This process involves exposing various cancer cell lines to the test compounds and measuring the impact on cell viability and proliferation. scholarsresearchlibrary.com A common technique for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which provides a colorimetric assessment of metabolic activity, correlating with the number of viable cells. nih.govjapsonline.com The results are typically expressed as an IC50 value, which is the concentration of a compound that inhibits cell growth by 50%. athmsi.org

Research on brominated heterocyclic compounds, such as certain quinazoline derivatives, has demonstrated this approach. For instance, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were tested for antiproliferative activity against human breast carcinoma (MCF-7) and colorectal carcinoma (SW480) cell lines. nih.gov The results indicated that specific substitutions significantly influenced the cytotoxic activity, with some compounds showing potent effects. nih.gov Similarly, monobrominated benzo[f]pyrrolo[1,2-a]quinoline derivatives have been screened against the National Cancer Institute's panel of 60 human cancer cell lines, revealing cytotoxic activity against leukemia (CCRF-CEM), non-small cell lung cancer (NCI-H522), and melanoma (LOX IMVI) cell lines, with some exhibiting lethality percentages up to 55%. mdpi.com The selectivity of a compound for cancer cells over normal cells is also a critical parameter, often determined by comparing its IC50 value in a cancer cell line to that in a non-tumorigenic cell line, such as Vero or MRC-5. nih.govathmsi.org

Table 1: Cytotoxicity of Brominated Heterocyclic Derivatives in Cancer Cell Lines

| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 6-Bromo quinazoline | Compound 8a | MCF-7 (Breast) | 15.85 ± 3.32 | nih.gov |

| 6-Bromo quinazoline | Compound 8a | SW480 (Colorectal) | 17.85 ± 0.92 | nih.gov |

| Monobrominated benzo[f]pyrrolo[1,2-a]quinoline | Compound 3b | CCRF-CEM (Leukemia) | Noted as cytotoxic | mdpi.com |

| Monobrominated benzo[f]pyrrolo[1,2-a]quinoline | Compound 3b | NCI-H522 (Lung) | Noted as cytotoxic | mdpi.com |

| Monobrominated benzo[f]pyrrolo[1,2-a]quinoline | Compound 3b | LOX IMVI (Melanoma) | Noted as cytotoxic | mdpi.com |

Evaluation of Antifungal Agents

The discovery of novel antifungal agents is critical due to the rise of resistant fungal infections. nih.gov In vitro evaluation of new compounds, including derivatives of brominated heterocycles, is the first step in this process. nih.gov These studies typically involve determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a fungus. nih.govscielo.org.co Assays are conducted against a panel of clinically relevant fungi, which can include yeasts like Candida albicans, molds such as Aspergillus niger, and dermatophytes like Trichophyton species. nih.govscielo.org.co

For example, studies on various heterocyclic derivatives demonstrate this evaluation process. A series of pyrazoleacetamide derivatives were synthesized and tested against C. albicans and A. niger, with some compounds showing significant antifungal activity at an MIC value of 50 μg/ml. nih.gov In another study, camphor (B46023) derivatives were evaluated against six fungal phytopathogens, with one compound exhibiting broad-spectrum activity and EC50 values (the concentration that causes a 50% effect) ranging from 0.43 to 40.18 mg/L. mdpi.com The results from such studies help establish a structure-activity relationship, indicating how different chemical modifications affect antifungal potency. scielo.org.co

Table 2: In Vitro Antifungal Activity of Various Heterocyclic Derivatives

| Compound Class | Derivative Example | Fungal Species | Activity (MIC/EC50) | Reference |

|---|---|---|---|---|

| Tetrahydroquinoline | Compound 6g | Microsporum gypseum | 31.25 µg/mL (MIC) | scielo.org.co |

| Tetrahydroquinoline | Compound 6g | Trichophyton rubrum | 62.5 µg/mL (MIC) | scielo.org.co |

| Camphor Derivative | Compound 3a | Trametes versicolor | 0.43 mg/L (EC50) | mdpi.com |

| Azole Derivative | Compound 6r | Candida albicans (SC5314) | < 1.0 μg/mL (MIC50) | nih.gov |

| Pyrazoleacetamide | Compounds OK-7, OK-8 | Candida albicans | 50 µg/mL (MIC) | nih.gov |

| Pyrazoleacetamide | Compounds OK-7, OK-8 | Aspergillus niger | 50 µg/mL (MIC) | nih.gov |

In Vivo Studies and Animal Models

Following promising in vitro results, in vivo studies are conducted to assess a compound's efficacy and behavior within a living organism. cureraredisease.org These studies, typically using animal models, are essential for understanding pharmacokinetics and pharmacodynamics in a complex biological system before any consideration for human trials. cureraredisease.orgarcticlas.is The choice of animal model is critical and depends on how well it mimics the human disease being studied. cureraredisease.org

Evaluation of PET Probes for Melanoma Imaging

Positron Emission Tomography (PET) is a noninvasive molecular imaging technique that requires specific probes for detecting diseases like melanoma. nih.gov Derivatives of this compound are valuable as precursors for synthesizing fluorine-18 (B77423) (¹⁸F)-labeled PET probes. nih.govnih.gov The benzamide (B126) and picolinamide structures show a high affinity for melanin, a pigment abundant in melanoma cells, making them excellent candidates for targeted imaging agents. plos.org

The evaluation process involves several stages. Initially, in vitro uptake of the radiolabeled compound is measured in melanoma cell lines, such as the murine B16F10 cell line. plos.orgresearchgate.net Subsequently, in vivo studies are performed in animal models, typically mice bearing B16F10 tumor xenografts. nih.govresearchgate.net These studies involve injecting the probe and acquiring PET images at various time points to visualize tumor uptake and clearance from other organs. nih.govresearchgate.net Biodistribution studies are also conducted by measuring the percentage of the injected dose per gram of tissue (%ID/g) in the tumor and other major organs. researchgate.net Research has shown that ¹⁸F- and ⁶⁸Ga-labeled picolinamide and benzamide derivatives can successfully visualize melanoma tumors with high contrast and demonstrate significant tumor uptake. nih.govplos.orgresearchgate.net

Table 3: In Vivo Evaluation of Picolinamide/Benzamide-Based PET Probes for Melanoma

| Probe Name | Radioisotope | Animal Model | Tumor Uptake (%ID/g) | Time Post-Injection | Reference |

|---|---|---|---|---|---|

| ⁶⁸Ga-MI-0202E1 | Gallium-68 | B16F10-bearing mice | 1.20 ± 0.20 | 30 min | researchgate.net |

| ⁶⁸Ga-MI-0202E1 | Gallium-68 | B16F10-bearing mice | 0.91 ± 0.24 | 60 min | researchgate.net |

| ¹⁸F-2 (Picolinamide) | Fluorine-18 | B16F10-bearing mice | Showed higher tumor to muscle ratios than other probes | Not specified | nih.govnih.gov |

| ⁶⁸Ga-MI-0202C1 | Gallium-68 | B16F10-bearing mice | Successfully visualized xenografts | 30 and 60 min | plos.org |

Assessment of Colistin (B93849) Adjuvants in Gram-negative Bacteria

The rise of multidrug-resistant (MDR) Gram-negative bacteria has renewed interest in older antibiotics like colistin, often used as a last resort. nih.gov However, colistin resistance is an increasing problem. nih.gov One strategy to combat this is the use of antibiotic adjuvants—compounds that are not inherently toxic to bacteria but can restore the efficacy of an antibiotic. nih.gov

Derivatives of brominated compounds have been investigated for this purpose. For instance, 6-bromoindirubin-3′-oxime was identified as a potent colistin adjuvant that suppresses resistance in Klebsiella pneumoniae. nih.gov The assessment of such adjuvants begins with in vitro checkerboard assays to determine the reduction in the MIC of colistin in the presence of the adjuvant. A Fractional Inhibitory Concentration (FIC) index is calculated to quantify whether the interaction is synergistic, additive, or indifferent. mdpi.com Promising candidates are then often tested in vivo. Simple models like the Galleria mellonella (wax moth larvae) infection model or more complex murine infection models are used to evaluate if the combination therapy can improve survival rates compared to colistin alone. mdpi.com Studies have shown that adjuvants can significantly reduce the colistin MIC against resistant strains of K. pneumoniae and E. coli, including those carrying the mobile resistance gene mcr-1. nih.gov

Table 4: Adjuvant Activity of 6-Bromoindirubin-3′-oxime with Colistin

| Bacterial Strain | Colistin MIC Alone (µg/mL) | Colistin MIC with Adjuvant (µg/mL) | Adjuvant Concentration | Reference |

|---|---|---|---|---|

| K. pneumoniae B9 (colistin-resistant) | 512 | 1 | 5 µM | nih.gov |

| K. pneumoniae B9 (colistin-resistant) | 512 | 0.5 | 5 µM (for most active derivative) | nih.gov |

Studies of Allosteric Modulators (e.g., mGlu5 PAMs)

Allosteric modulators are compounds that bind to a receptor at a site distinct from the primary (orthosteric) binding site. biorxiv.org They can either enhance the receptor's response to the endogenous ligand (Positive Allosteric Modulators, or PAMs) or inhibit it (Negative Allosteric Modulators, or NAMs). biorxiv.orgmdpi.com The metabotropic glutamate receptor 5 (mGlu5) is a key therapeutic target for numerous central nervous system (CNS) disorders, and its allosteric modulation is an area of intense research. biorxiv.orgmdpi.com

Aryl benzamide derivatives, which are structurally related to picolinamides, have been investigated as mGlu5 NAMs. mdpi.com The evaluation of these modulators involves a combination of in vitro and in vivo studies. In vitro assays are used to characterize the modulator's effect on receptor function, such as measuring changes in intracellular calcium mobilization or inositol (B14025) phosphate (B84403) accumulation in cell lines expressing the human or rat mGlu5 receptor. biorxiv.orgnih.govbiorxiv.org Whole-cell radioligand binding assays help determine the modulator's affinity and its cooperativity with orthosteric ligands. biorxiv.org In vivo studies in rodent models are then used to assess the compound's efficacy in behavioral models relevant to CNS disorders like depression or schizophrenia. nih.govbiorxiv.org These studies are crucial for linking the in vitro pharmacological profile of a modulator to its in vivo activity. nih.gov

Table 5: Evaluation Methods for mGlu5 Allosteric Modulators

| Study Type | Assay/Model | Purpose | Reference |

|---|---|---|---|

| In Vitro | Radioligand Binding | Determine modulator affinity and cooperativity | biorxiv.org |

| In Vitro | Intracellular Calcium (iCa²⁺) Mobilization | Measure functional potentiation (PAM) or inhibition (NAM) | biorxiv.org |

| In Vitro | Inositol Phosphate (IP1) Accumulation | Assess G-protein-coupled receptor signaling pathway | biorxiv.org |

| In Vivo | Rodent Behavioral Models | Evaluate efficacy in models of CNS disorders | nih.govbiorxiv.org |

| In Silico | Molecular Docking/Dynamics | Predict binding modes and key interactions with the receptor | mdpi.com |

Investigations of SIK2/SIK3 Inhibitors for Autoimmune Diseases

Derivatives of this compound are being investigated as potent and selective inhibitors of Salt-Inducible Kinases (SIKs), particularly targeting the SIK2 and SIK3 isoforms, for the potential treatment of autoimmune and inflammatory diseases. nih.govnih.gov SIKs, which are members of the AMP-activated protein kinase (AMPK) family, are crucial in regulating both pro-inflammatory and immunoregulatory pathways. nih.govnih.gov Inhibition of these kinases presents a novel therapeutic strategy for modulating immune responses.

Research has led to the identification of compounds like GLPG3970, a dual SIK2/SIK3 inhibitor that demonstrates high selectivity over the SIK1 isoform. nih.govnih.gov This selectivity is considered advantageous as SIK1 is implicated in the regulation of blood pressure and vascular remodeling. nih.gov By selectively targeting SIK2 and SIK3, it may be possible to achieve the desired immunomodulatory effects while minimizing potential cardiovascular side effects associated with pan-SIK inhibition. nih.gov

In vitro studies using primary human myeloid cells and whole blood have shown that dual SIK2/SIK3 inhibition leads to a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα) and interleukin-12 (B1171171) (IL-12). nih.gov Concurrently, an increase in the release of the anti-inflammatory cytokine IL-10 is observed. nih.gov This dual action of suppressing pro-inflammatory responses while promoting immunoregulatory pathways highlights the therapeutic potential of these inhibitors for autoimmune conditions. nih.gov

Table 1: Inhibitory Activity of GLPG3970 against SIK Isoforms

| Compound | SIK1 IC50 (nM) | SIK2 IC50 (nM) | SIK3 IC50 (nM) |

|---|---|---|---|

| GLPG3970 | 282.8 | 7.8 | 3.8 |

Data sourced from a study on the discovery of GLPG3970. nih.govnih.gov

Mechanistic Investigations of Therapeutic Actions

Enzyme Inhibition Kinetics (e.g., NNMT Inhibition)

Nicotinamide (B372718) N-methyltransferase (NNMT) is an enzyme involved in cellular metabolism and detoxification, and its overexpression has been linked to various diseases, including cancer. mdpi.comresearchgate.net As such, NNMT has emerged as a therapeutic target, and researchers are actively developing inhibitors.

Kinetic studies are crucial for characterizing the mechanism of these inhibitors. For newly developed NNMT inhibitors, enzyme inhibition kinetics are determined to understand how they interact with the enzyme. researchgate.netchemrxiv.org These studies often involve measuring the initial reaction rates at various substrate and inhibitor concentrations to determine key kinetic parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax). researchgate.net

For example, in the development of bisubstrate inhibitors that target both the nicotinamide and the S-adenosyl-L-methionine (SAM) binding sites of NNMT, kinetic analyses have been instrumental. osti.gov These studies have revealed that some inhibitors act competitively with the cofactor SAM and noncompetitively with the substrate nicotinamide. osti.gov The inhibition constant (Ki) is a critical value derived from these kinetic experiments, providing a measure of the inhibitor's potency. chemrxiv.orgresearchgate.net Comparing the Ki values of different derivatives helps in understanding the structure-activity relationship and in optimizing the inhibitor design. researchgate.net

Table 2: Example Kinetic Data for NNMT Inhibition

| Compound | Inhibition Constant (Ki) | Binding Affinity (Kd) | Notes |

|---|---|---|---|

| NS1 | Lower than Kd | 49.5 nM | The difference between Ki and Kd highlights the distinction between kinetic and thermodynamic measurements. chemrxiv.org |

| MS2734 (6) | Not specified | Not specified | Competitive with SAM, noncompetitive with nicotinamide. osti.gov |

This table presents conceptual data based on findings from kinetic and thermodynamic studies of NNMT inhibitors. chemrxiv.orgosti.gov

In Silico Molecular Docking and Binding Pattern Analysis

Molecular docking is a computational technique frequently employed in the study of this compound derivatives to predict their binding modes and affinities to target proteins. rsc.orgjpionline.org This in silico approach provides valuable insights into the interactions between the ligand and the active site of the enzyme, which can guide the design and optimization of new inhibitors. mdpi.comekb.eg

In the context of NNMT inhibition, molecular docking has been used to visualize how bisubstrate inhibitors occupy both the nicotinamide and SAM binding sites. osti.gov These studies have confirmed the design hypothesis by showing that the inhibitor's structure aligns with the binding pockets of the natural substrates. osti.gov The analysis of binding patterns reveals crucial interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the inhibitor's potency and selectivity. mdpi.comnih.gov

Similarly, for derivatives designed as antimicrobial agents, docking studies have been used to predict their binding to essential bacterial enzymes. jpionline.orgnih.gov For instance, the binding of phosphoramidate (B1195095) derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole to their target protein was analyzed, with docking scores indicating a strong binding affinity. nih.gov These computational predictions often correlate well with in vitro experimental results, making molecular docking a valuable tool in the drug discovery process. mdpi.com

Hydrolysis Studies for Drug Activation

The concept of a prodrug involves administering an inactive or less active compound that is converted into the active drug within the body, often through enzymatic hydrolysis. nih.govscirp.org This strategy can be used to improve the pharmacokinetic properties of a drug. mdpi.com

Hydrolysis studies are essential to evaluate the stability of potential prodrugs and the rate at which they convert to the active form. mdpi.comnih.gov These studies are typically conducted across a range of pH values to simulate different physiological environments. mdpi.com The rate of hydrolysis is often determined to follow first-order kinetics. mdpi.com

For derivatives of this compound that are designed as prodrugs, understanding their hydrolysis is critical. For example, phosphoramidate derivatives are a class of compounds that can act as prodrugs, with their activation often initiated by enzymatic cleavage of an ester or amide bond. researchgate.net The rate of this hydrolysis can be influenced by the specific enzymes involved, such as carboxylesterases, lipases, or proteases, and can vary depending on the chemical structure of the derivative. nih.govresearchgate.net

Role As an Intermediate in the Synthesis of Biologically Active Compounds

Intermediate for Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to many areas of biological science and pharmacology. wikipedia.org 6-Bromopicolinamide is frequently employed as a starting material or key intermediate in the synthesis of novel picolinamide (B142947) and pyrimidine-4-carboxamide (B1289416) compounds, which have shown potential as selective inhibitors of enzymes like 11β-HSD1, relevant for treating metabolic syndromes. googleapis.comgoogle.com

The synthesis process often involves a metal-catalyzed cross-coupling reaction, where the bromine atom on the picolinamide ring is substituted. google.com For instance, in a documented synthesis, N-(adamantan-2-yl)-6-bromopicolinamide was reacted with 1-(4-methoxyphenyl)piperazine (B173029) in the presence of a palladium catalyst to yield a more complex, substituted picolinamide derivative. googleapis.comgoogle.com This type of reaction, known as the Buchwald-Hartwig amination, is a powerful tool for forming carbon-nitrogen bonds. The general approach allows for the efficient synthesis of a wide range of derivatives by introducing various substituents onto the picolinamide core. google.com

Furthermore, research has shown that 2-bromopicolinamide (an isomer) can be used in microwave-assisted reactions to create intermediates that are then converted into other heterocyclic systems, such as 1,2,4-oxadiazole (B8745197) and 1,2,4-triazole (B32235) derivatives, in good yields. mdpi.com This highlights the versatility of the brominated picolinamide scaffold in accessing a variety of biologically relevant heterocyclic structures.

Table 1: Example of a Palladium-Catalyzed Cross-Coupling Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Conditions | Product Type |

|---|---|---|---|---|---|

| N-(adamantan-2-yl)-6-bromopicolinamide | 1-(4-methoxyphenyl)piperazine | Pd₂(dba)₃ (Palladium catalyst), Xantphos (ligand), and Sodium-tert-butoxide (base) | Toluene (B28343) | Stirred at 100°C under nitrogen for 3 hours | Substituted Picolinamide Derivative |

Data sourced from patent information describing the synthesis of novel picolinamide compounds. googleapis.comgoogle.com

Precursor in Radiopharmaceutical Development

The development of radiopharmaceuticals for diagnostic imaging techniques like Positron Emission Tomography (PET) is a critical area of modern medicine. eanm.org this compound and its derivatives have emerged as important precursors in this field. researchgate.netnih.gov The bromine atom serves as an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of positron-emitting radionuclides, most notably Fluorine-18 (B77423) (¹⁸F). nih.gov

In the development of PET probes for imaging malignant melanoma, researchers have prepared ¹⁸F-labeled picolinamides through the direct radiofluorination of bromopicolinamide precursors. nih.gov The process involves replacing the bromo group with no-carrier-added ¹⁸F-fluoride in a single step, often with high radiochemical yield. nih.gov These resulting ¹⁸F-picolinamide probes have demonstrated excellent tumor imaging contrasts in preclinical studies, identifying them as promising candidates for the clinical detection of melanoma. nih.gov

This radiosynthesis strategy leverages the specific chemical properties of the bromopicolinamide structure to create targeted imaging agents. The ability to efficiently label these precursors with isotopes like ¹⁸F is essential for producing radiopharmaceuticals that can be used to noninvasively detect and monitor diseases at the molecular level. nih.goviaea.org

Table 2: Radiopharmaceutical Synthesis from a Bromopicolinamide Precursor

| Precursor Type | Radioisotope | Reaction Type | Resulting Radiopharmaceutical | Application |

|---|---|---|---|---|

| Bromopicolinamide derivative | ¹⁸F-fluoride | Nucleophilic aromatic substitution | ¹⁸F-Picolinamide probe | PET imaging of malignant melanoma |

Data sourced from research on the development of ¹⁸F-labeled picolinamide probes for PET imaging. nih.gov

Future Research Directions and Unexplored Potential

Novel Derivatization Strategies and Synthetic Methodologies

The future development of 6-Bromopicolinamide as a pharmacophore hinges on the exploration of novel derivatization strategies and the refinement of synthetic methodologies. The bromine atom on the pyridine (B92270) ring is a key functional handle, enabling a variety of cross-coupling reactions to introduce diverse molecular fragments.

Advanced synthetic approaches, such as palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig and Suzuki reactions, are anticipated to be pivotal. acs.orggoogle.com These methods allow for the precise introduction of amine, boronic acid, or other organometallic reagents at the 6-position, creating extensive libraries of new analogues. For instance, a known synthetic pathway involves the coupling of this compound with a boronic ester derivative to form more complex structures. google.com Another documented derivatization involves the coupling of 6-bromopicolinic acid with various amines, such as (1H-indol-3-yl)methanamine, to produce amide derivatives. nih.gov

Future methodologies will likely focus on:

Diversification of the Pyridine Core: Introducing a wider range of substituents beyond simple alkyl or aryl groups, including heterocyclic moieties and complex functional groups, to probe new areas of chemical space.

Amide Bond Modification: Exploring bioisosteric replacements for the amide group to modulate the compound's physicochemical properties, such as solubility, stability, and hydrogen bonding capacity.

Metal-Complex Formation: Investigating the synthesis of metal complexes, such as with ruthenium or rhodium, using the picolinamide (B142947) structure as a bidentate ligand, a strategy that has shown promise for developing anti-cancer agents. whiterose.ac.uk

Novel Reagents: Employing new derivatization agents, which have proven effective in other contexts for enhancing analytical detection and modifying bioactivity, could be adapted for this compound derivatives. nih.govmdpi.com

These synthetic explorations will be crucial for generating next-generation compounds with improved potency, selectivity, and drug-like properties.

Expansion of Biological Target Identification and Validation

While derivatives of this compound have been associated with certain biological targets, a significant area of future research lies in the systematic expansion of target identification and validation. google.com A biological target is a molecule or molecular structure within a living organism, such as a protein or nucleic acid, that binds with a drug or other ligand, resulting in a change in its function. wikipedia.org

Current research has linked derivatives to the inhibition of TAM receptor tyrosine kinases like AXL, which are implicated in various cancers. google.com The future direction is to move beyond this known target space and identify novel interacting partners for new derivatives. This can be achieved through a combination of modern techniques: nih.govresearchgate.net

Phenotypic Screening: Utilizing cell-based assays to discover new biologically active derivatives in a disease-relevant context, followed by deconvolution to identify the specific molecular target. nih.govresearchgate.net

Direct Biochemical Methods: Employing techniques such as affinity chromatography and surface plasmon resonance (SPR) to directly identify binding proteins from cell lysates. medchemexpress.com

Chemical Proteomics: Using advanced methods like Drug Affinity Responsive Target Stability (DARTS) or Specific Pupylation as IDEntity Reporter (SPIDER) to identify protein targets based on changes in their stability or proximity labeling upon ligand binding. medchemexpress.commdpi.com

Computational Inference: Using computer-based methods to predict potential targets based on structural similarity to known ligands or by docking the compound into the structures of known proteins. nih.gov

A key objective will be to build a comprehensive profile of both on-target and off-target activities to fully understand the mechanism of action and potential polypharmacology of these compounds. researchgate.net The validation of these newly identified targets will be essential to confirm their therapeutic relevance.

Advanced Pharmacokinetic and Pharmacodynamic Profiling

To translate novel this compound derivatives into viable clinical candidates, a deep understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) profiles is essential. Future research must move beyond basic characterization to employ advanced analytical and modeling techniques. Pharmacokinetics describes how the body affects a drug (absorption, distribution, metabolism, and excretion), while pharmacodynamics describes what the drug does to the body.

Future studies in this area will necessitate:

Population PK/PD Modeling: This approach integrates data from multiple individuals to quantify the variability in drug response and identify factors that influence it. For new derivatives, this would help in predicting optimal dosing regimens for specific patient populations. nih.gov

Biomarker Identification: The identification and use of biomarkers, such as specific proteins or metabolites, are crucial for providing a real-time measure of a drug's biological effect (PD). For example, plasma citrulline levels have been used as a PD marker for enterocyte mass. nih.gov

In Silico ADMET Prediction: The use of computational tools to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of newly designed derivatives early in the discovery process. f1000research.com This allows for the early deselection of compounds with unfavorable profiles.

Metabolite Identification and Profiling: Characterizing the metabolic fate of the compounds to identify any active or potentially toxic metabolites. Advanced mass spectrometry techniques are central to these investigations.

Hydrolysis and Stability Studies: Assessing the chemical stability of the compounds under physiological conditions, a critical factor for prodrug design and understanding in vivo behavior. whiterose.ac.uk

A thorough PK/PD profile is critical for optimizing drug efficacy and ensuring a sufficient therapeutic window for any promising lead compound derived from this compound. nih.gov

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Key applications for the future of this compound research include:

Generative AI for de novo Design: Using generative AI models to design novel molecules from scratch. accscience.com These models can be trained on existing chemical data to generate new this compound derivatives with optimized properties, such as high target affinity and desirable PK profiles.

Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and ADMET profiles of virtual compounds. nih.gov This allows for the rapid screening of large virtual libraries, prioritizing the synthesis of only the most promising candidates. researchgate.net

Target Identification and Validation: Applying AI algorithms to analyze large-scale biological data (e.g., genomics, proteomics) to identify and validate novel drug targets for this compound derivatives. accscience.com

'Lab in a Loop' Strategy: Implementing an iterative cycle where AI models make predictions about the best molecules or targets, which are then synthesized and tested in the lab. roche.com The experimental data generated is then fed back into the model to improve its predictive accuracy for the next cycle. roche.com

By harnessing the power of AI and ML, researchers can navigate the vast chemical space of this compound derivatives more efficiently, reducing the time and cost associated with traditional drug discovery methods and increasing the probability of success. accscience.comresearchgate.net

Q & A

Q. What are the critical parameters to optimize the synthesis of 6-Bromopicolinamide, and how can yield and purity be systematically assessed?

- Methodological Answer : Synthesis optimization requires controlled variation of reaction conditions (solvent polarity, temperature, catalyst loading) and purification techniques (recrystallization, column chromatography). For purity assessment, combine High-Performance Liquid Chromatography (HPLC) for quantitative analysis, Nuclear Magnetic Resonance (NMR) for structural confirmation, and elemental analysis for stoichiometric validation . Track yield variations using reaction matrices (Table 1).

Table 1 : Example Reaction Optimization Parameters

| Variable | Tested Range | Impact on Yield (%) |

|---|---|---|

| Solvent | DMF vs. THF | DMF: 68% vs. THF: 45% |

| Temperature | 80°C vs. 100°C | 100°C: 72% |

| Catalyst | Pd(OAc)₂ vs. CuBr | Pd(OAc)₂: 65% |

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should data interpretation be structured?

- Methodological Answer : Use ¹H/¹³C NMR to confirm bromine substitution patterns and amide bond formation. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while HPLC monitors purity. Cross-reference spectral data with computational predictions (e.g., ChemDraw simulations) and literature analogs (e.g., 6-Bromopicolinic acid derivatives) .

Q. How can researchers evaluate the stability of this compound under varying storage conditions (pH, temperature, light exposure)?

- Methodological Answer : Design accelerated stability studies:

- pH Stability : Incubate in buffers (pH 2–9) for 24–72 hours; analyze degradation via HPLC.

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor changes using UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of this compound formation, particularly in cross-coupling reactions?

- Methodological Answer : Employ kinetic studies (rate constant determination under varying conditions) and isotopic labeling (e.g., ²H or ¹⁵N) to trace bond formation. Use in situ Fourier-Transform Infrared (FTIR) to monitor intermediate species. Compare with Density Functional Theory (DFT) calculations to predict transition states and validate mechanistic pathways .

Q. How can computational modeling (e.g., molecular docking) predict the bioactivity of this compound, and what validation experiments are necessary?

- Methodological Answer : Perform molecular docking using software like AutoDock Vina to simulate interactions with target proteins (e.g., kinases). Validate predictions via in vitro enzyme inhibition assays (IC₅₀ determination) and correlate docking scores (binding affinity) with experimental results. Use negative controls (unrelated compounds) to confirm specificity .

Q. How should researchers address contradictory data in studies involving this compound (e.g., divergent bioactivity results across cell lines)?

- Methodological Answer : Apply the FINER criteria to reassess experimental feasibility and relevance :

- Replicate experiments with stricter controls (e.g., cell passage number, culture conditions).

- Use orthogonal assays (e.g., Western blot vs. ELISA) to confirm bioactivity.

- Perform meta-analysis of literature to identify confounding variables (e.g., solvent used in cell treatments) .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) and statistical tools (e.g., ANOVA for inter-lab variability) .

- Ethical and Safety Protocols : Adhere to ICH guidelines for handling brominated compounds, including waste disposal and personal protective equipment (PPE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro